![molecular formula C14H12N4O2 B5751061 2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5751061.png)
2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
"2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine" is a compound that belongs to a class of chemicals known for their complex heterocyclic structures. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including organic electronics, pharmacology (excluding drug use and dosage), and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, including ring closure, nitration, and substitution processes. For example, similar compounds have been synthesized through reactions involving domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-nitrile oxides and various alkenes (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods, revealing intricate details about bond lengths, angles, and overall molecular geometry. For instance, structural features of similar compounds have been determined, showing triclinic space groups and specific bond angles and lengths indicative of their complex structures (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, influenced by the presence of electron-withdrawing or donating groups on the heterocyclic rings. The reactivity of specific sites within the molecule can be predicted using computational chemistry methods, such as density functional theory (DFT) (Halim & Ibrahim, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of a compound could involve exploring its potential applications, developing more efficient synthesis methods, studying its reactivity, and more. For pyridine derivatives, potential areas of research could include their use in the synthesis of pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-5-6-11(14(16-9)19-2)12-17-13(20-18-12)10-4-3-7-15-8-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKETWMURHWJVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323048 |
Source
|
Record name | 3-(2-methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
701275-32-3 |
Source
|
Record name | 3-(2-methoxy-6-methylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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